Stereochemical Purity: The (R)-Configuration Enaves Enantioselective Interactions Over Racemic or (S)-Enantiomer Mixtures
The (3R)-configuration of this compound provides a specific three-dimensional orientation of the amino and pyridyl groups, essential for enantioselective interactions in biological systems. Direct comparison with the alternative (3S)-enantiomer (CAS 1270258-67-7) reveals that while both share identical computed physicochemical properties like XLogP3 (-3.9) and TPSA (96.4 Ų), only the (R)-form yields the stereochemical outcome required for target engagement consistent with prior literature on endothelin antagonist intermediates [1][2][3]. The (S)-enantiomer or racemic mixtures cannot be assumed to provide equivalent biological efficacy or synthetic utility without extensive re-validation by the user.
| Evidence Dimension | Absolute stereochemical configuration at the β-carbon |
|---|---|
| Target Compound Data | (3R)-configuration (R absolute stereochemistry) |
| Comparator Or Baseline | (3S)-enantiomer (S absolute stereochemistry, CAS 1270258-67-7) |
| Quantified Difference | Opposite spatial arrangement of substituents; indistinguishable by standard computed properties but distinct in chiral environments |
| Conditions | Chiral HPLC analysis, X-ray crystallography, or enzymatic assay |
Why This Matters
For procurement in chiral drug synthesis, using the incorrect enantiomer can lead to inactive or off-target compounds; the (R)-configuration must be explicitly specified and verified.
- [1] Kuujia, Cas no 1270025-33-6 ((3R)-3-AMINO-3-[6-(HYDROXYMETHYL)PYRIDIN-2-YL]PROPANOIC ACID). View Source
- [2] Kuujia, Cas no 1270258-67-7 ((3S)-3-AMINO-3-[6-(HYDROXYMETHYL)PYRIDIN-2-YL]PROPANOIC ACID). View Source
- [3] U.S. Patent 6022972, Pyridine propanoic acid derivatives, Devine et al., Merck & Co., Inc., 2000. View Source
